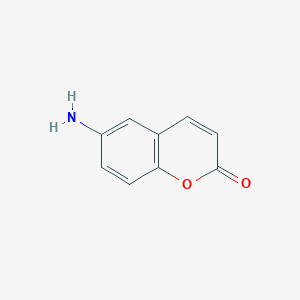

6-Amino-2H-chromen-2-one

Descripción

Propiedades

IUPAC Name |

6-aminochromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOJAINJCZSVZGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)O2)C=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63989-79-7 (hydrochloride) |

Source

|

| Record name | 6-Amino-1,2-benzopyrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014415442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70162624 |

Source

|

| Record name | 6-Amino-1,2-benzopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14415-44-2 |

Source

|

| Record name | 6-Amino-1,2-benzopyrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014415442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Amino-1,2-benzopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Amino-chromen-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-AMINOCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9W3L9R2NA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic Profile of 6-Amino-2H-chromen-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Spectroscopic Data

The following tables summarize the predicted and expected quantitative data for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of 6-amino-2H-chromen-2-one (C₉H₇NO₂; Molecular Weight: 161.16 g/mol ).

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.8 - 7.6 | d | ~8.5 | H-4 |

| ~7.4 - 7.2 | d | ~8.5 | H-5 |

| ~7.1 - 6.9 | dd | ~8.5, ~2.5 | H-7 |

| ~6.8 - 6.6 | d | ~2.5 | H-8 |

| ~6.4 - 6.2 | d | ~9.5 | H-3 |

| ~5.5 - 5.0 (broad s) | s | - | -NH₂ |

Note: Chemical shifts are referenced to tetramethylsilane (TMS). The values presented are estimations based on spectral data of similar aminocoumarin structures and may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C-2 (C=O) |

| ~154 | C-9 (C-O) |

| ~148 | C-6 (C-NH₂) |

| ~144 | C-4 |

| ~125 | C-5 |

| ~120 | C-10 |

| ~118 | C-7 |

| ~115 | C-3 |

| ~110 | C-8 |

Note: These chemical shifts are predicted based on the analysis of related coumarin derivatives and serve as a reference. Actual experimental values may differ.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3450 - 3300 | N-H stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H stretch | Aromatic |

| 1750 - 1700 | C=O stretch | α,β-Unsaturated Lactone |

| 1620 - 1580 | C=C stretch | Aromatic/Vinyl |

| 1600 - 1450 | N-H bend | Primary Amine (-NH₂) |

| 1300 - 1000 | C-O stretch | Lactone |

Note: The exact peak positions can be influenced by the sample preparation method (e.g., KBr pellet, Nujol mull).[1][2]

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 161 | [M]⁺ (Molecular Ion) |

| 133 | [M - CO]⁺ |

| 104 | [M - CO - HCN]⁺ |

| 77 | [C₆H₅]⁺ |

Note: Fragmentation patterns can vary with the ionization technique used.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited. These protocols are generalized and may require optimization for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the NMR tube securely.

-

-

Instrument Parameters (for a 500 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: ~12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: ~220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton connectivity.

-

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Mount the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the wavenumbers of significant absorption bands.

-

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction:

-

Introduce a small amount of the solid this compound sample via a direct insertion probe or, if coupled with gas chromatography (GC-MS), dissolve the sample in a volatile solvent and inject it into the GC.

-

-

Instrument Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 200-250 °C.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.

-

Scan Range: m/z 40-400.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern by identifying the major fragment ions and their corresponding neutral losses.

-

Propose fragmentation pathways consistent with the structure of the molecule.

-

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and a conceptual representation of the data obtained.

References

The Biological Versatility of 6-Amino-2H-chromen-2-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 6-amino-2H-chromen-2-one scaffold, a key derivative of coumarin, represents a privileged structure in medicinal chemistry. Its unique physicochemical properties make it a versatile building block for the synthesis of novel compounds with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the anticancer, antimicrobial, and anti-inflammatory properties of these derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action is often multifaceted, involving the inhibition of key signaling pathways and enzymes crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected this compound derivatives, presenting their half-maximal inhibitory concentrations (IC50) against various human cancer cell lines.

| Compound ID/Description | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 6-aminocoumarin derivative (ACM6) | Multiple Cancer Lines | 22.34 - 50.29 | Doxorubicin | Not Specified |

| Di-peptide of this compound | Not Specified | as low as 16 | Not Specified | Not Specified |

| 2-aminobenzochromene (5j) | HT29 (Colon) | 50 | Not Specified | Not Specified |

| 2-aminobenzochromene (5k) | HT29 (Colon) | 47 | Not Specified | Not Specified |

| 2-aminobenzochromene (4m) | HT29 (Colon) | 45 | Not Specified | Not Specified |

Wnt/β-catenin Signaling Pathway Inhibition

A key mechanism through which some coumarin derivatives exert their anticancer effects is the inhibition of the Wnt/β-catenin signaling pathway. This pathway is crucial for cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers. The diagram below illustrates the canonical Wnt/β-catenin pathway. In the "off" state (absence of Wnt), β-catenin is phosphorylated by a destruction complex (containing APC, Axin, and GSK3β), leading to its ubiquitination and proteasomal degradation. In the "on" state (Wnt binds to Frizzled and LRP5/6 receptors), the destruction complex is inactivated, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription with TCF/LEF transcription factors. This compound derivatives may interfere with this pathway at various points, leading to the downregulation of proliferative genes.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Phosphate-buffered saline (PBS), sterile

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Test compounds (this compound derivatives)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow cell attachment.[1][2]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[1]

-

Formazan Solubilization: For adherent cells, carefully aspirate the medium containing MTT. For suspension cells, centrifuge the plate and then aspirate. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (commonly 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used for background subtraction.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Antimicrobial Activity

The coumarin nucleus is a well-established pharmacophore in the development of antimicrobial agents. This compound derivatives have been synthesized and evaluated for their efficacy against a range of pathogenic bacteria and fungi, demonstrating promising minimum inhibitory concentrations (MIC).

Quantitative Antimicrobial Data

The following table summarizes the in vitro antimicrobial activity of selected this compound derivatives, presenting their MIC values against various microbial strains.

| Compound ID/Description | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| 6-aminocoumarin (ACM9) | Aerobic bacteria | 2 | Not Specified | Not Specified |

| 6-aminocoumarin (ACM9) | Fungi | 1.15 - 1.30 | Not Specified | Not Specified |

| 6-aminocoumarin (ACM3) | Anaerobic bacteria | 6 - 9 | Not Specified | Not Specified |

| Coumarin derivative (29c) | Methicillin-resistant S. aureus | 1.56 | Not Specified | Not Specified |

| Coumarin derivative (29c) | Methicillin-sensitive S. aureus | 3.125 | Not Specified | Not Specified |

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.

Materials:

-

Bacterial or fungal strains of interest

-

Appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

-

Sterile petri dishes

-

Sterile cork borer (6-8 mm diameter)

-

Micropipettes

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (standard antibiotic/antifungal)

-

Negative control (solvent)

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., matching the 0.5 McFarland standard) in sterile broth.

-

Plate Inoculation: Uniformly spread the microbial inoculum over the entire surface of the agar plate using a sterile cotton swab to create a lawn.

-

Well Creation: Aseptically punch wells of 6 to 8 mm in diameter into the inoculated agar plate using a sterile cork borer.[4]

-

Compound Application: Add a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.[5]

-

Pre-diffusion: Allow the plates to stand for a period (e.g., 30 minutes to 1 hour) at room temperature to permit the diffusion of the compounds into the agar.

-

Incubation: Incubate the plates under suitable conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. This compound derivatives have been investigated for their potential to mitigate inflammatory responses, often through the inhibition of pro-inflammatory mediators and enzymes.

Quantitative Anti-inflammatory Data

The following table presents the in vitro and in vivo anti-inflammatory activity of selected this compound derivatives.

| Compound ID/Description | Assay | Result | Reference Compound | Result |

| 6-(benzylamino)-coumarin (4) | Carrageenan-induced paw edema (% inhibition at 3h) | 44.05% | Indomethacin | 33.33% |

| 6-(benzylamino)-coumarin (8) | Carrageenan-induced paw edema (% inhibition at 3h) | 38.10% | Indomethacin | 33.33% |

| Furocoumarin derivative (95a) | NF-κB/DNA interaction inhibition (IC50) | 7.4 µM | Not Specified | Not Specified |

| Coumarin Schiff base (7) | Protein denaturation inhibition (%) | 90.44% - 95.42% | Ibuprofen | 85.73% - 92.21% |

Enzyme Inhibition Mechanism

Many coumarin derivatives exhibit their biological effects through enzyme inhibition. A notable mechanism for some is acting as "prodrug inhibitors" of carbonic anhydrases (CAs). The coumarin itself is not the active inhibitor; instead, it is hydrolyzed by the esterase activity of the CA enzyme at the active site. This reaction opens the lactone ring to form a 2-hydroxy-cinnamic acid derivative, which then binds to the enzyme, causing inhibition.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard and reliable method for screening the acute anti-inflammatory activity of compounds.

Materials:

-

Wistar or Sprague-Dawley rats

-

Carrageenan (1% w/v suspension in sterile saline)

-

Plethysmometer

-

Test compounds

-

Reference drug (e.g., Indomethacin, 5 mg/kg)

-

Vehicle (e.g., saline, 0.5% carboxymethyl cellulose)

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize the rats to laboratory conditions for at least one week. Fast the animals overnight before the experiment with free access to water. Divide the animals into groups (e.g., control, reference, and test compound groups).

-

Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Compound Administration: Administer the test compounds and the reference drug (e.g., intraperitoneally or orally) to the respective groups. Administer the vehicle to the control group.[6]

-

Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of 1% carrageenan suspension subcutaneously into the sub-plantar region of the right hind paw of each rat.[6]

-

Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours).[6]

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

References

- 1. inotiv.com [inotiv.com]

- 2. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antiinflammatory activity of coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

The Photophysical Landscape of 6-Amino-2H-chromen-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-2H-chromen-2-one, a derivative of the versatile coumarin scaffold, has garnered significant interest within the scientific community. Its inherent fluorescence and sensitivity to the local microenvironment make it a valuable tool in various applications, including as a fluorescent probe and a building block for more complex molecular sensors.[1] This technical guide provides an in-depth exploration of the core photophysical properties of this compound, offering a consolidated resource for researchers leveraging this compound in their work. The document details its electronic absorption and emission characteristics, fluorescence quantum yield, and lifetime, supported by comprehensive experimental protocols and illustrative diagrams to elucidate key processes.

Core Photophysical Properties

The photophysical behavior of this compound is governed by intramolecular charge transfer (ICT) from the electron-donating amino group at the 6-position to the electron-accepting lactone moiety of the coumarin core.[1] This ICT character is responsible for its significant Stokes shifts and sensitivity to solvent polarity, a phenomenon known as solvatochromism.[1]

Data Presentation

While comprehensive quantitative data for this compound across a wide range of solvents is not extensively documented in a single source, the following tables summarize the available data for the parent compound and closely related derivatives. This information provides valuable insights into its expected photophysical behavior.

| Property | Value | Solvent/Conditions | Reference |

| Chemical Formula | C₉H₇NO₂ | - | |

| Molecular Weight | 161.16 g/mol | - | |

| Excitation Wavelength | 330 nm | Aqueous solution | [2] |

| Emission Wavelength | 460 nm | Aqueous solution | [2] |

| Fluorescence Lifetime (τ) | 9.4 ns (for a 6-aminocoumarin derivative) | Acetonitrile | [1] |

Table 1: General Properties of this compound and a derivative.

Experimental Protocols

Accurate characterization of the photophysical properties of this compound relies on precise and standardized experimental methodologies. The following sections detail the protocols for key measurements.

Synthesis of this compound

A common synthetic route to this compound involves the reduction of 6-nitro-2H-chromen-2-one.

Materials:

-

6-nitro-2H-chromen-2-one

-

Iron powder

-

Ammonium chloride

-

Ethanol

-

Ethyl acetate

-

Brine

Procedure:

-

A mixture of 6-nitro-2H-chromen-2-one, iron powder, and ammonium chloride in a solution of ethanol and water is refluxed.

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is filtered through celite and the filtrate is concentrated under reduced pressure.

-

The residue is then extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. The relative method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[3][4]

Materials:

-

This compound

-

A suitable fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

-

Spectrofluorometer

-

UV-Vis spectrophotometer

-

1 cm path length quartz cuvettes

-

Solvent of choice (e.g., ethanol, acetonitrile, etc.)

Procedure:

-

Prepare a series of dilute solutions of both the sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[4]

-

Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the excitation wavelength.

-

Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings for both the sample and the standard.

-

Integrate the area under the emission spectra for both the sample and the standard solutions.

-

Calculate the quantum yield of the sample (Φₓ) using the following equation:

Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (nₓ² / nₛₜ²)

where:

-

Φₛₜ is the quantum yield of the standard.

-

Iₓ and Iₛₜ are the integrated fluorescence intensities of the sample and the standard, respectively.

-

Aₓ and Aₛₜ are the absorbances of the sample and the standard at the excitation wavelength, respectively.

-

nₓ and nₛₜ are the refractive indices of the sample and standard solutions, respectively.

-

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. TCSPC is a highly sensitive technique for measuring lifetimes in the picosecond to nanosecond range.[5][6][7][8]

Materials:

-

Pulsed light source (e.g., picosecond laser diode or LED)

-

Sample holder and cuvette

-

High-speed photodetector (e.g., photomultiplier tube or single-photon avalanche diode)

-

TCSPC electronics (including a time-to-amplitude converter and a multi-channel analyzer)

-

Computer with data acquisition and analysis software

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in the desired solvent.

-

Instrument Setup:

-

The sample is excited by the high-repetition-rate pulsed light source.

-

The emitted photons are detected by the high-speed photodetector.

-

-

Data Acquisition:

-

The TCSPC electronics measure the time difference between the excitation pulse and the detection of the first emitted photon.[7][8]

-

This process is repeated for a large number of excitation cycles.

-

A histogram of the number of photons detected versus time is constructed, which represents the fluorescence decay curve.

-

-

Data Analysis:

-

The instrument response function (IRF) is measured using a scattering solution.

-

The fluorescence decay data is fitted to an exponential decay model, often requiring deconvolution with the IRF, to extract the fluorescence lifetime (τ).

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the photophysical properties of this compound.

Caption: A Jablonski diagram illustrating the electronic transitions of a fluorescent molecule.

Caption: Workflow for relative fluorescence quantum yield measurement.

References

The Potent Antimicrobial and Antifungal Efficacy of 6-Aminocoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antimicrobial and antifungal properties of 6-aminocoumarin and its derivatives. As the threat of multidrug-resistant pathogens continues to grow, the exploration of novel scaffolds like coumarins is paramount in the development of new therapeutic agents. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and a mechanistic overview of 6-aminocoumarin's bioactivity to support ongoing research and development efforts in this critical field.

Core Findings: Quantitative Antimicrobial and Antifungal Activity

The antimicrobial and antifungal potency of various 6-aminocoumarin derivatives has been extensively evaluated against a broad spectrum of pathogens. The data, summarized below, highlights the significant potential of this scaffold. Minimum Inhibitory Concentration (MIC) and Half Maximal Effective Concentration (EC50) values are presented to facilitate a comparative analysis of the compounds' efficacy.

| Compound/Derivative | Target Organism | Type | Activity Metric | Value (µg/mL) | Reference |

| ACM9 | Pathogenic Aerobes | Bacterium | MIC | 2 | [1] |

| Fungiomers | Fungus | MIC | 1.15–1.30 | [1] | |

| ACM3 | Anaerobic Bacteria | Bacterium | MIC | 6-9 | [1] |

| Compound 5n | Fusarium oxysporum | Fungus | EC50 | 8.73 | [2] |

| Compound 7p | Alternaria alternata | Fungus | EC50 | 26.25 | [2] |

| DFC5 | Aerobic Bacteria | Bacterium | MIC | 1.23-2.60 | [3] |

| DFC1 | Fungi | Fungus | MFC | 0.95-1.32 | [3] |

| Coumarin-Pyrazolone Derivatives | Staphylococcus aureus | Bacterium | MIC | 10 | [4] |

| Bacillus subtilis | Bacterium | MIC | 14 | [4] | |

| Escherichia coli | Bacterium | MIC | 14 | [4] | |

| Pseudomonas aeruginosa | Bacterium | MIC | 15 | [4] | |

| Coumarin-Amino Acid Conjugate 5e | Fungal Strains | Fungus | MIC | 6.25-12.5 | [5] |

Mechanistic Insights: Inhibition of DNA Gyrase

Aminocoumarin antibiotics, including 6-aminocoumarin derivatives, primarily exert their antimicrobial effects by targeting and inhibiting bacterial DNA gyrase.[6][7] This essential enzyme is responsible for introducing negative supercoils into DNA, a process critical for DNA replication and transcription. By competitively binding to the ATP-binding site on the GyrB subunit of DNA gyrase, aminocoumarins prevent the enzyme from carrying out its function, leading to a cessation of cellular processes and ultimately, bacterial cell death.[6] This mechanism is distinct from that of fluoroquinolones, which target the GyrA subunit, suggesting a potential for synergistic applications or utility against fluoroquinolone-resistant strains.[6]

Experimental Protocols

To ensure the reproducibility and validation of the reported findings, this section details the key experimental methodologies employed in the assessment of 6-aminocoumarin's antimicrobial and antifungal properties.

Broth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is utilized to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]

Procedure:

-

Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific cell density (e.g., 10^5 CFU/mL).

-

Serial Dilution of Test Compound: The 6-aminocoumarin derivative is serially diluted in a microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microbe only) and negative (broth only) controls are included.

-

Incubation: The microtiter plate is incubated under conditions optimal for the growth of the test microorganism (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: Following incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[8]

Mycelial Growth Rate Method for Antifungal Activity

This method is employed to assess the efficacy of antifungal compounds by measuring the inhibition of fungal mycelial growth.[2]

Procedure:

-

Preparation of Fungal Plates: The test fungus is cultured on a suitable agar medium (e.g., Potato Dextrose Agar) until a sufficient amount of mycelium is present.

-

Incorporation of Test Compound: The 6-aminocoumarin derivative is incorporated into the molten agar medium at various concentrations. The agar is then poured into Petri dishes and allowed to solidify.

-

Inoculation: A small plug of mycelium from the edge of an actively growing fungal colony is placed in the center of the agar plates containing the test compound.

-

Incubation: The plates are incubated at a temperature conducive to fungal growth (e.g., 25-28°C) for several days.

-

Measurement of Inhibition: The diameter of the fungal colony is measured at regular intervals. The percentage of mycelial growth inhibition is calculated relative to a control plate containing no test compound. The EC50 value, the concentration that inhibits 50% of mycelial growth, is then determined.[9]

Conclusion and Future Directions

The data and methodologies presented in this guide underscore the significant potential of 6-aminocoumarin and its derivatives as a promising class of antimicrobial and antifungal agents. The well-defined mechanism of action, targeting DNA gyrase, offers a clear pathway for further drug development and optimization. Future research should focus on structure-activity relationship (SAR) studies to enhance potency and broaden the spectrum of activity, as well as in vivo efficacy and toxicity studies to translate these promising in vitro results into clinically viable therapeutics. The detailed protocols provided herein serve as a foundational resource for researchers dedicated to advancing the fight against infectious diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel Aminocoumarin-Based Schiff Bases: High Antifungal Activity in Agriculture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Aminocoumarin - Wikipedia [en.wikipedia.org]

- 7. New aminocoumarin antibiotics as gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Antifungal Activity of 6-Methylcoumarin against Valsa mali and Its Possible Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Exploration of 6-Amino-2H-chromen-2-one Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico methodologies utilized in the study of 6-Amino-2H-chromen-2-one derivatives, a class of compounds demonstrating significant potential in medicinal chemistry. The strategic application of computational tools allows for the efficient screening, characterization, and optimization of these derivatives as potential therapeutic agents. This document outlines the core in silico techniques, presents quantitative data from relevant studies, details experimental protocols, and visualizes key workflows and biological pathways.

Introduction to this compound Derivatives

The this compound scaffold, a derivative of coumarin, is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. These activities include anticancer, anti-inflammatory, antibacterial, and antifungal properties.[1] The amino group at the 6-position provides a key site for chemical modification, allowing for the synthesis of a diverse library of derivatives with potentially enhanced potency and selectivity. In silico studies play a pivotal role in rationally guiding the design and selection of these derivatives for further experimental validation.

Core In Silico Methodologies

The in silico evaluation of this compound derivatives primarily involves three key stages: molecular docking to predict binding affinity and mode to a biological target, ADMET prediction to assess pharmacokinetic and toxicity profiles, and molecular dynamics simulations to understand the dynamic behavior of the ligand-protein complex.

Molecular Docking

Molecular docking simulations predict the preferred orientation of a ligand when bound to a specific protein target. This technique is crucial for understanding structure-activity relationships (SAR) and for virtual screening of large compound libraries.

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery. In silico ADMET models help to identify compounds with favorable pharmacokinetic properties and to flag potential toxicity issues, thereby reducing the likelihood of late-stage failures.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time. This method can be used to assess the stability of the docked pose, identify key interactions, and understand the conformational changes that may occur upon ligand binding.

Quantitative Data Summary

The following tables summarize quantitative data from various in silico and in vitro studies on this compound and its derivatives, highlighting their biological activities.

Table 1: Anticancer Activity of this compound Derivatives

| Compound Type | Cell Line | IC50 (µM) | Reference |

| Mono-peptide derivatives | HepG-2, PC-3, Hct-116 | 16 - 60 | [1] |

| Di-peptide derivatives | Various cancer cell lines | as low as 16 | [1] |

Table 2: Enzyme Inhibition and Receptor Binding Affinity

| Derivative Type | Target | Activity | Value | Reference |

| Di-peptide derivative | Casein Kinase 2 (CK2) | IC50 | 0.117 µM | [1] |

| 6-(3-(Azepan-1-yl)propoxy)-4H-chromen-4-one | σ1 receptor | Ki | 27.2 nM | --- |

| 3-nitro-2-(trifluoromethyl)-2H-chromene derivative | hP2Y6R | IC50 | 2.62 µM | [2] |

| 6-fluoro-3-nitro-2-(trifluoromethyl)-2H-chromene | hP2Y6R | IC50 | 1.81 µM | [2] |

| 6-chloro-3-nitro-2-(trifluoromethyl)-2H-chromene | hP2Y6R | IC50 | 5.00 µM | [2] |

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for the core in silico experiments discussed in this guide.

Molecular Docking Protocol using AutoDock

This protocol outlines a typical molecular docking workflow using the widely used software, AutoDock.

-

Ligand Preparation:

-

Draw the 2D structure of the this compound derivative using a chemical drawing software (e.g., ChemDraw, Marvin Sketch).

-

Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).

-

Save the ligand structure in a PDB file format.

-

Using AutoDockTools (ADT), assign Gasteiger charges and merge non-polar hydrogens. Save the final ligand file in PDBQT format.

-

-

Protein Preparation:

-

Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands from the PDB file.

-

Using ADT, add polar hydrogens and assign Kollman charges to the protein.

-

Save the prepared protein structure in PDBQT format.

-

-

Grid Box Generation:

-

Define the active site of the protein, typically based on the location of the co-crystallized ligand or from literature data.

-

In ADT, define the grid box dimensions to encompass the entire active site.

-

Generate the grid parameter file (.gpf) which specifies the grid box center and dimensions.

-

Run AutoGrid to pre-calculate the grid maps for different atom types.

-

-

Docking Simulation:

-

Prepare the docking parameter file (.dpf) in ADT, specifying the ligand, protein, and grid parameter files.

-

Set the docking algorithm parameters, such as the number of genetic algorithm runs and the maximum number of energy evaluations. The Lamarckian genetic algorithm (LGA) is commonly employed.[3]

-

Run the AutoDock simulation using the command line.

-

-

Results Analysis:

-

Analyze the docking log file (.dlg) to view the binding energies and docked conformations.

-

Visualize the docked poses and interactions with the protein active site using molecular visualization software (e.g., PyMOL, VMD, Chimera).

-

ADMET Prediction Protocol using Online Tools

This protocol describes a general workflow for predicting ADMET properties using freely available web servers.

-

Compound Input:

-

Obtain the SMILES (Simplified Molecular Input Line Entry System) string of the this compound derivative.

-

Access a reliable online ADMET prediction tool (e.g., SwissADME, pkCSM, ADMETlab).

-

-

Prediction Execution:

-

Paste the SMILES string into the input field of the web server.

-

Initiate the prediction process.

-

-

Data Interpretation:

-

Analyze the output, which typically includes a wide range of physicochemical properties, pharmacokinetic parameters (e.g., human intestinal absorption, Caco-2 permeability, blood-brain barrier penetration), and toxicity predictions (e.g., AMES toxicity, hERG inhibition).

-

Evaluate the predicted properties against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five).

-

Molecular Dynamics Simulation Protocol using GROMACS

This protocol provides a basic workflow for performing a molecular dynamics simulation of a protein-ligand complex using GROMACS.

-

System Preparation:

-

Prepare the protein-ligand complex structure, typically from the best-docked pose.

-

Generate the topology files for both the protein and the ligand using a suitable force field (e.g., CHARMM36, AMBER). Ligand parameterization may require tools like CGenFF or antechamber.

-

Create a simulation box and solvate the system with water molecules.

-

Add ions to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization to remove steric clashes and relax the system.

-

-

Equilibration:

-

Perform a two-step equilibration process:

-

NVT equilibration: Heat the system to the desired temperature while keeping the volume constant.

-

NPT equilibration: Bring the system to the desired pressure while keeping the temperature constant.

-

-

-

Production MD:

-

Run the production molecular dynamics simulation for a desired length of time (e.g., 100 ns).

-

-

Trajectory Analysis:

-

Analyze the resulting trajectory to calculate properties such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), hydrogen bond interactions, and binding free energy.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and signaling pathways relevant to the study of this compound derivatives.

Caption: A generalized workflow for in silico drug discovery.

Caption: Logical relationships in computational drug design.

Caption: The PI3K/Akt signaling pathway.

Caption: The ERK/MAPK signaling pathway.

Caption: The NF-κB signaling pathway.

References

The Structure-Activity Relationship of 6-Aminocoumarin Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins, a class of benzopyrone-containing secondary metabolites, are ubiquitous in nature and form the backbone of numerous compounds with significant pharmacological properties. Among these, the 6-aminocoumarin scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design and synthesis of potent inhibitors of various biological targets. The amino group at the 6-position provides a crucial handle for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth analysis of the SAR of 6-aminocoumarin analogs, focusing on their interactions with key enzymatic targets, and offers detailed experimental protocols for their synthesis and evaluation.

Structure-Activity Relationship of 6-Aminocoumarin Analogs

The biological activity of 6-aminocoumarin derivatives is highly dependent on the nature and position of substituents on the coumarin core and the appended functionalities at the 6-amino group. The following sections delineate the SAR of these analogs against prominent biological targets.

DNA Gyrase and Topoisomerase IV Inhibitors

Aminocoumarins, such as novobiocin and clorobiocin, are well-established inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[1] These antibiotics bind to the ATP-binding site of the GyrB and ParE subunits, respectively. SAR studies have revealed key structural features influencing their inhibitory activity.

While natural aminocoumarins typically feature a 3-amino group, synthetic analogs have explored modifications at various positions. The principles derived from the study of classic aminocoumarins can inform the design of novel 6-aminocoumarin derivatives targeting these enzymes. Key determinants of activity include:

-

Acylation of the sugar moiety: Acylation of the 3"-OH group of the noviose sugar is essential for gyrase inhibitory activity.[1][2] The 5-methyl-pyrrol-2-carbonyl (MePC) group generally confers greater potency than a carbamoyl group.[1][2]

-

Substitution at the 8'-position of the coumarin ring: Halogenation (e.g., chlorine) or methylation at this position enhances activity. The optimal substituent can depend on the nature of the acyl group on the sugar.[1][2] For instance, in the presence of a carbamoyl group at the 3"-position, a methyl group at the 8'-position results in higher activity, whereas with a MePC group at the 3"-position, chlorine at the 8'-position is superior.[2]

-

The prenylated 4-hydroxybenzoyl moiety: This group, attached to the 3-amino group in natural aminocoumarins, plays a crucial role in binding. Analogs with structurally diverse replacements for this moiety have shown considerable activity, indicating flexibility in this region for inhibitor design.[3]

Table 1: Inhibitory Activity (IC50) of Novobiocin and Clorobiocin Analogs against E. coli DNA Gyrase and Topoisomerase IV [4]

| Compound | R1 (at 8') | R2 (at 3"-OH of noviose) | DNA Gyrase IC50 (µM) | Topo IV IC50 (µM) |

| 1 | H | H | >1000 | >1000 |

| 2 | H | Carbamoyl | 2.5 | 100 |

| 3 | H | MePC | 0.1 | 5 |

| Novobiocin | CH3 | Carbamoyl | 0.05 | 25 |

| 5 | CH3 | H | >1000 | >1000 |

| 6 | CH3 | MePC | 0.025 | 1 |

| 7 | Cl | H | >1000 | >1000 |

| 8 | Cl | Carbamoyl | 0.1 | 50 |

| Clorobiocin | Cl | MePC | 0.005 | 0.5 |

MePC: 5-methyl-pyrrol-2-carbonyl

Carbonic Anhydrase Inhibitors

Certain 6-aminocoumarin derivatives have been identified as potent and selective inhibitors of human carbonic anhydrases (hCAs), particularly the tumor-associated isoforms hCA IX and XII.[5][6] These enzymes play a role in pH regulation in cancer cells, contributing to tumor survival and proliferation.

The SAR for this class of inhibitors is centered on the substitution at the 6-amino position:

-

Urea and Amide Linkers: The introduction of ureido or amido functionalities at the 6-position is a key structural feature for potent hCA inhibition.[5][6]

-

Aromatic Substituents: The nature and substitution pattern of the aryl ring attached to the urea or amide linker significantly influence inhibitory potency and selectivity. Disubstituted phenyl groups have been found to be particularly effective.[6]

Table 2: Inhibitory Activity (KI) of 6-Ureido/Amidocoumarins against Human Carbonic Anhydrase Isoforms [5]

| Compound | R | hCA I KI (µM) | hCA II KI (µM) | hCA IX KI (nM) | hCA XII KI (nM) |

| 5a | Phenyl | >100 | >100 | 82.4 | 95.1 |

| 5b | 4-Fluorophenyl | >100 | >100 | 45.2 | 48.3 |

| 5c | 4-Chlorophenyl | >100 | >100 | 33.1 | 35.7 |

| 5d | 4-Bromophenyl | >100 | >100 | 28.9 | 30.1 |

| 5e | 4-Methylphenyl | >100 | >100 | 65.7 | 72.4 |

| 5f | 4-Methoxyphenyl | >100 | >100 | 78.1 | 85.6 |

| 5g | 3,4-Dichlorophenyl | >100 | >100 | 14.7 | 15.9 |

| 5h | 3,5-Dichlorophenyl | >100 | >100 | 18.2 | 20.4 |

| 7a | Phenyl | >100 | >100 | 55.6 | 60.2 |

| 7b | 4-Chlorophenyl | >100 | >100 | 39.8 | 42.5 |

| Acetazolamide (Standard) | - | 250 | 12 | 25 | 5.7 |

Antimicrobial and Anticancer Activity

6-Aminocoumarin derivatives have also demonstrated a broad spectrum of antimicrobial and anticancer activities.[7] The mechanism of action for these activities can be diverse and may not always be linked to a single molecular target.

For antimicrobial activity, the minimum inhibitory concentration (MIC) is a key parameter. The SAR for antimicrobial 6-aminocoumarin analogs is still an active area of research, with promising results against various bacterial and fungal strains.[7]

In the context of anticancer activity, IC50 values against various cancer cell lines are used to quantify potency. The substitution pattern on the 6-amino group and the coumarin core can be tailored to achieve cytotoxicity against specific cancer cell types.[7]

Table 3: Antimicrobial Activity (MIC, µg/mL) of Selected 6-Aminocoumarin Derivatives [7]

| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans |

| ACM3 | 16 | 8 | 32 | 64 | 16 |

| ACM6 | 8 | 4 | 16 | 32 | 8 |

| ACM9 | 2 | 2 | 4 | 8 | 1.15-1.30 |

| Ciprofloxacin (Standard) | 0.5 | 0.25 | 0.125 | 1 | - |

| Fluconazole (Standard) | - | - | - | - | 8 |

Table 4: Anticancer Activity (IC50, µg/mL) of Selected 6-Aminocoumarin Derivatives [7]

| Compound | MCF-7 (Breast) | HCT-116 (Colon) | HepG2 (Liver) | A549 (Lung) |

| ACM3 | 45.81 | 55.23 | 60.11 | 72.45 |

| ACM6 | 22.34 | 28.91 | 35.67 | 50.29 |

| ACM9 | 30.15 | 38.42 | 42.88 | 58.76 |

| Doxorubicin (Standard) | 0.85 | 0.92 | 1.15 | 1.34 |

Experimental Protocols

Synthesis of 6-Ureidocoumarins[5][6]

a. Synthesis of 6-Nitrocoumarin (2): To a solution of 2-hydroxy-5-nitrobenzaldehyde (1) in DMF, acetic anhydride and polyphosphoric acid (PPA) are added. The mixture is heated at 145 °C for 6 hours. After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and dried to yield 6-nitrocoumarin.

b. Synthesis of 6-Aminocoumarin (3): 6-Nitrocoumarin (2) is reduced to 6-aminocoumarin (3). This can be achieved using either iron powder in a mixture of acetic acid, ethanol, and water at 40 °C for 1 hour, or using tin(II) chloride dihydrate in refluxing ethanol for 2 hours. After completion of the reaction, the mixture is worked up to isolate the 6-aminocoumarin.

c. General Procedure for the Synthesis of 6-Ureidocoumarins (5a-p): To a stirred solution of 6-aminocoumarin (3) in anhydrous acetonitrile under an argon atmosphere, a solution of the appropriate phenyl isocyanate (4a-p) in anhydrous acetonitrile is added dropwise. The reaction mixture is stirred at room temperature for 4-12 hours. The resulting solid precipitate is collected by filtration, washed with dichloromethane, and dried to afford the pure 6-ureidocoumarins.

DNA Gyrase Supercoiling Assay[5][8]

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate in the presence of ATP.

Materials:

-

E. coli DNA Gyrase

-

Relaxed pBR322 plasmid DNA

-

5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin)

-

Stop Solution/Loading Dye (e.g., 50% glycerol, 50 mM EDTA, 0.1% bromophenol blue)

-

Agarose

-

Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

Prepare reaction mixtures on ice. For a 30 µL reaction, combine 6 µL of 5X Assay Buffer, 1 µg of relaxed pBR322 DNA, the test compound at various concentrations, and sterile water to a final volume of 27 µL.

-

Initiate the reaction by adding 3 µL of DNA gyrase (e.g., 1 unit).

-

Incubate the reactions at 37 °C for 30-60 minutes.

-

Stop the reaction by adding 6 µL of Stop Solution/Loading Dye.

-

Analyze the samples by electrophoresis on a 1% agarose gel in TAE or TBE buffer.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The supercoiled and relaxed forms of the plasmid will migrate differently, allowing for the assessment of gyrase activity and its inhibition.

Carbonic Anhydrase Inhibition Assay[9]

This colorimetric assay measures the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (p-NPA) as a substrate.

Materials:

-

Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

p-Nitrophenyl acetate (p-NPA) solution in acetonitrile or DMSO

-

Test compounds and a known CA inhibitor (e.g., acetazolamide)

-

96-well microplate

-

Microplate reader

Procedure:

-

In a 96-well plate, add 158 µL of Assay Buffer to each well.

-

Add 2 µL of the test compound at various concentrations (or DMSO for control).

-

Add 20 µL of the CA enzyme solution and pre-incubate for 10-15 minutes at room temperature to allow for enzyme-inhibitor binding.

-

Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.

-

Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes.

-

Calculate the reaction rate (V) from the linear portion of the absorbance vs. time curve.

-

The percentage of inhibition is calculated as: (1 - (V_inhibitor / V_control)) * 100.

-

Determine the KI value by fitting the data to appropriate enzyme inhibition models.

Minimum Inhibitory Concentration (MIC) Determination[9][10]

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is commonly used.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Test compounds

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a two-fold serial dilution of the test compounds in the growth medium in a 96-well plate.

-

Prepare a standardized inoculum of the microorganism (e.g., to 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL, and then dilute to a final concentration of about 5 x 10^5 CFU/mL in the wells).[8]

-

Inoculate each well (except for a sterility control) with the microbial suspension. Include a growth control well (medium + inoculum, no compound).

-

Incubate the plate at an appropriate temperature (e.g., 37 °C) for 18-24 hours.

-

Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualizations

Synthesis of 6-Ureidocoumarins

Caption: Synthetic pathway for 6-ureidocoumarins.

Experimental Workflow for Inhibitor Screening

Caption: Drug discovery workflow for 6-aminocoumarin analogs.

Conclusion and Future Perspectives

The 6-aminocoumarin scaffold represents a highly versatile platform for the development of novel therapeutic agents. The structure-activity relationships discussed herein highlight the critical role of specific substitutions in modulating the potency and selectivity of these analogs against various enzymatic targets, including bacterial topoisomerases and human carbonic anhydrases. The detailed experimental protocols provided serve as a practical guide for researchers engaged in the synthesis and evaluation of new 6-aminocoumarin derivatives.

Future research in this area will likely focus on expanding the diversity of substituents at the 6-amino position and other sites on the coumarin core to explore new biological targets. Furthermore, the application of computational modeling and machine learning approaches will be invaluable in predicting the activity of novel analogs and guiding rational drug design. The continued exploration of the pharmacological potential of 6-aminocoumarin derivatives holds significant promise for the discovery of new drugs to address unmet medical needs in infectious diseases, oncology, and beyond.

References

- 1. researchgate.net [researchgate.net]

- 2. acmeresearchlabs.in [acmeresearchlabs.in]

- 3. researchgate.net [researchgate.net]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. protocols.io [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. files.core.ac.uk [files.core.ac.uk]

Methodological & Application

Application Note and Protocol: A Reliable Two-Step Synthesis of 6-Amino-2H-chromen-2-one

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Amino-2H-chromen-2-one, also known as 6-aminocoumarin, is a vital heterocyclic compound that serves as a key building block in the synthesis of a wide array of biologically active molecules. Its derivatives have demonstrated significant potential in medicinal chemistry, exhibiting antimicrobial, anticancer, and anti-inflammatory properties. The amino group at the 6-position provides a reactive handle for further molecular modifications, making it a valuable intermediate in drug discovery and development. This document provides a detailed, two-step experimental protocol for the synthesis of this compound, commencing with the nitration of 2H-chromen-2-one (coumarin) to yield 6-nitro-2H-chromen-2-one, followed by its reduction to the target amine.

Experimental Protocols

This synthesis is performed in two sequential steps:

-

Step 1: Electrophilic Nitration of 2H-chromen-2-one.

-

Step 2: Reduction of 6-Nitro-2H-chromen-2-one.

Step 1: Synthesis of 6-Nitro-2H-chromen-2-one

This procedure details the electrophilic nitration of the coumarin benzene ring. The reaction's temperature is a critical parameter to control the regioselectivity, favoring the formation of the 6-nitro isomer.

Materials:

-

2H-chromen-2-one (Coumarin)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Crushed Ice

-

Distilled Water

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve 2H-chromen-2-one in concentrated sulfuric acid with stirring in an ice bath, maintaining the temperature below 5 °C.

-

Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a cooled flask.

-

Add the nitrating mixture dropwise to the coumarin solution using a dropping funnel. It is crucial to maintain the reaction temperature below 10 °C throughout the addition to ensure the selective formation of the 6-nitro isomer.[1][2]

-

After the complete addition of the nitrating mixture, continue stirring the reaction mixture at room temperature for approximately one hour.[2]

-

Pour the reaction mixture slowly onto a generous amount of crushed ice with constant stirring.

-

A precipitate of 6-nitro-2H-chromen-2-one will form.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the precipitate thoroughly with cold distilled water until the washings are neutral to litmus paper.

-

Recrystallize the crude product from ethanol to obtain pure 6-nitro-2H-chromen-2-one.

-

Dry the purified product in a desiccator.

Step 2: Synthesis of this compound

This protocol describes the reduction of the nitro group of 6-nitro-2H-chromen-2-one to an amino group using iron powder and ammonium chloride, a method known for its convenience and efficiency.[3][4][5]

Materials:

-

6-Nitro-2H-chromen-2-one

-

Iron (Fe) powder

-

Ammonium Chloride (NH₄Cl)

-

Ethanol

-

Water

-

Ethyl Acetate (EtOAc)

-

Sodium Hydroxide (NaOH), 1N solution

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Celite pad

-

Separatory funnel

Procedure:

-

To a round-bottom flask, add 6-nitro-2H-chromen-2-one, iron powder, and ammonium chloride in a solvent mixture of ethanol and water (e.g., a 4:1 v/v ratio).[3][6]

-

Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

Once the starting material is consumed, allow the mixture to cool slightly and filter it while hot through a pad of Celite to remove the iron powder and iron salts.

-

Wash the filter cake with hot ethanol.

-

Combine the filtrate and washings and remove the ethanol under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous solution with water and adjust the pH to approximately 8 with a 1N aqueous solution of NaOH.[6]

-

Extract the aqueous mixture with ethyl acetate multiple times.

-

Combine the organic extracts and wash them with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Data Presentation

The following table summarizes the typical yields reported for the two-step synthesis of this compound. Yields can vary based on the specific reaction conditions and scale.

| Step | Reactant | Product | Typical Yield (%) | Reference(s) |

| 1. Nitration | 2H-chromen-2-one | 6-Nitro-2H-chromen-2-one | 45-90 | [1][2][7] |

| 2. Reduction (using Fe/NH₄Cl or similar) | 6-Nitro-2H-chromen-2-one | This compound | 62-82 | [7] |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the two-step synthesis process for this compound.

References

- 1. scispace.com [scispace.com]

- 2. jetir.org [jetir.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant | Semantic Scholar [semanticscholar.org]

- 6. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 7. scribd.com [scribd.com]

Illuminating Cellular Landscapes: Application Notes and Protocols for 6-Aminocoumarin Derivatives in Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

The ability to visualize and quantify dynamic processes within living cells is paramount to advancing our understanding of cellular biology and accelerating drug discovery. Among the vast arsenal of fluorescent tools, 6-aminocoumarin derivatives have emerged as a versatile and powerful class of probes. Their inherent photophysical properties, including high fluorescence quantum yields, large Stokes shifts, and sensitivity to the microenvironment, make them exceptional candidates for a wide array of live-cell imaging applications.

This document provides detailed application notes and protocols for the utilization of 6-aminocoumarin derivatives in cell imaging. We present a comprehensive overview of their applications, supported by quantitative data and detailed experimental methodologies, to empower researchers in their quest to unravel the intricate workings of the cell.

Applications of 6-Aminocoumarin Derivatives

The chemical scaffold of 6-aminocoumarin is readily amenable to modification, allowing for the rational design of fluorescent probes that can selectively target and report on a variety of cellular analytes and parameters. Key applications include:

-

Detection of Metal Ions: Monitoring the flux and distribution of essential metal ions is crucial for understanding cellular signaling and homeostasis. 6-Aminocoumarin derivatives have been engineered to selectively detect ions such as copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺).

-

Sensing of Biological Thiols: Thiols, such as cysteine (Cys) and glutathione (GSH), play critical roles in maintaining cellular redox balance. Specific 6-aminocoumarin probes have been developed to quantify these important biomolecules.

-

Monitoring Reactive Oxygen and Nitrogen Species (ROS/RNS): Dysregulation of ROS and RNS is implicated in numerous pathological conditions. Probes based on 6-aminocoumarin can detect species like peroxynitrite (ONOO⁻), offering insights into oxidative and nitrative stress.

-

Measuring pH Fluctuations: The pH of cellular compartments is tightly regulated and indicative of cellular health and function. Ratiometric 6-aminocoumarin probes have been designed to accurately measure pH in various organelles.

-

Assessing Cellular Viscosity: Intracellular viscosity is a key parameter that influences molecular diffusion and reaction rates. Specially designed 6-aminocoumarin "molecular rotors" exhibit fluorescence changes in response to the viscosity of their environment.

Quantitative Data of Selected 6-Aminocoumarin Probes

The selection of an appropriate fluorescent probe is critical for successful live-cell imaging. The following tables summarize the photophysical properties of several 6-aminocoumarin derivatives for various applications, allowing for easy comparison.

Table 1: Probes for Metal Ion Detection

| Probe Name/Target | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Detection Limit | Reference |

| Cu²⁺ Probe (L) | 412 | 485 | 73 | - | 3.5 µM[1][2] | [1][2] |

| Cu²⁺ Probe (HQ1) | 450 | 525 | 75 | - | 18.1 nM | [3] |

| Cu²⁺ Probe (HQ2) | 450 | 530 | 80 | - | 15.7 nM | [3] |

| Zn²⁺ Probe | ~465 | ~525 | ~60 | - | - | [4] |

| Fe³⁺ Probe | ~500 | ~550 | ~50 | - | - | [4] |

Table 2: Probes for Biological Thiols

| Probe Name/Target | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Detection Limit | Reference |

| Thiol Probe (Probe 1) | ~405 | ~500 | ~95 | <0.0001 (off), >0.1 (on) | 0.22 µM (for Cys)[5] | [5] |

Table 3: Probes for Reactive Oxygen and Nitrogen Species

| Probe Name/Target | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Detection Limit | Reference |

| ONOO⁻/Thiol Probe (ROS-AHC) | 400 | ~470 | ~70 | - | - | [6] |

Table 4: Probes for pH and Viscosity

| Probe Name/Target | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | pKa / Viscosity Sensitivity | Reference |

| Ratiometric pH Probe (RC1) | 420 (donor) | 477 (donor), 582 (acceptor) | - | 4.98 | [7] |

| Viscosity Probe (Cou-A) | ~420 | ~476 | ~56 | 0.554 (log I vs log η) | [8] |

Experimental Protocols

Accurate and reproducible results in cellular imaging depend on meticulous experimental protocols. Below are detailed methodologies for key experiments involving 6-aminocoumarin derivatives.

A. General Protocol for Live-Cell Staining and Imaging

This protocol provides a general workflow for staining live cells with 6-aminocoumarin derivatives. Optimization of probe concentration, incubation time, and imaging parameters is highly recommended for each specific probe and cell line.

Materials:

-

6-Aminocoumarin-based fluorescent probe

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Appropriate cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

Glass-bottom dishes or chamber slides

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Cell Seeding: Seed the cells of interest onto a glass-bottom dish or chamber slide suitable for microscopy. Culture the cells in the appropriate medium until they reach 50-70% confluency.

-

Probe Stock Solution Preparation: Prepare a stock solution of the 6-aminocoumarin probe, typically at a concentration of 1-10 mM in anhydrous DMSO.

-

Working Solution Preparation: Dilute the probe stock solution to the desired final working concentration (typically 1-10 µM) in pre-warmed serum-free or complete culture medium.[9]

-

Cell Staining: Remove the culture medium from the cells and wash them once with pre-warmed PBS. Add the probe-containing medium to the cells.

-

Incubation: Incubate the cells for a specific duration (e.g., 15-60 minutes) at 37°C in a CO₂ incubator.[9] The optimal incubation time should be determined empirically for each probe and cell type.

-

Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any excess probe.

-

Imaging: Add fresh pre-warmed culture medium or PBS to the cells. Acquire fluorescent images using a fluorescence microscope equipped with the appropriate filter set for the specific coumarin probe's excitation and emission wavelengths.

General workflow for live-cell imaging.

B. Protocol for Imaging Biological Thiols (e.g., Cysteine)

This protocol is adapted for a "turn-on" 6-aminocoumarin probe that fluoresces upon reaction with biological thiols.[5]

Cell Line: HeLa cells or other appropriate cell line.

Procedure:

-

Follow the "General Protocol for Live-Cell Staining and Imaging" (steps 1-4). Use a working concentration of the thiol-specific probe (e.g., 5 µM).

-

Incubation: Incubate the cells with the probe for 30 minutes at 37°C.

-

Washing: Wash the cells three times with PBS.

-

Imaging: Image the cells using a fluorescence microscope with the appropriate filter set (e.g., excitation at 405 nm).

-

(Optional) Induction/Depletion of Thiols: To confirm the probe's specificity, cells can be pre-treated with agents that modulate intracellular thiol levels.

-

To increase thiols: Pre-incubate cells with N-acetylcysteine (NAC), a precursor to cysteine, for 1-2 hours before probe loading.

-

To decrease thiols: Pre-incubate cells with N-ethylmaleimide (NEM), a thiol-alkylating agent, for 30 minutes before probe loading.

-

Simplified mechanism for thiol-reactive probes.

C. Protocol for Ratiometric pH Measurement

This protocol is for a FRET-based 6-aminocoumarin-rhodamine probe for measuring lysosomal pH.[7]

Procedure:

-

Follow the "General Protocol for Live-Cell Staining and Imaging" (steps 1-6).

-

Imaging: Acquire two fluorescence images simultaneously using two different emission channels:

-

Channel 1 (Donor): Excitation at ~420 nm, Emission at ~477 nm (for the 6-aminocoumarin donor).

-

Channel 2 (Acceptor): Excitation at ~420 nm, Emission at ~582 nm (for the rhodamine acceptor, sensitized by FRET).

-

-

Image Analysis:

-

Calculate the ratio of the fluorescence intensity from the acceptor channel to the donor channel (I582 / I477) for each pixel or region of interest.

-

This ratio is proportional to the pH of the environment.

-

-

(Optional) pH Calibration: To obtain absolute pH values, a calibration curve can be generated by treating the cells with a protonophore (e.g., nigericin) in buffers of known pH to equilibrate the intracellular and extracellular pH.

References

- 1. Frontiers | A Coumarin-Based Fluorescent Probe for Ratiometric Detection of Cu2+ and Its Application in Bioimaging [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. A coumarin-based fluorescent probe for biological thiols and its application for living cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Coumarin-based fluorescent probe for the rapid detection of peroxynitrite ‘AND’ biological thiols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A ratiometric lysosomal pH probe based on the coumarin–rhodamine FRET system - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols: 6-Amino-2H-chromen-2-one in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 6-amino-2H-chromen-2-one (6-aminocoumarin) as a versatile building block for the synthesis of a wide array of heterocyclic compounds. The protocols detailed herein are aimed at providing researchers with practical methodologies for the preparation of novel coumarin-based derivatives with potential applications in drug discovery and materials science.

Introduction